molecular formula C9H12O B14518756 7-Ethylidenecyclohept-3-en-1-one CAS No. 62870-31-9

7-Ethylidenecyclohept-3-en-1-one

Cat. No.: B14518756
CAS No.: 62870-31-9
M. Wt: 136.19 g/mol
InChI Key: QHZJSCLVSOEAHC-UHFFFAOYSA-N
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Description

7-Ethylidenecyclohept-3-en-1-one is an organic compound with the molecular formula C9H12O. It is a member of the cycloheptenone family, characterized by a seven-membered ring containing a ketone functional group and an ethylidene substituent at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylidenecyclohept-3-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with ethylidene derivatives in the presence of a strong base can yield the desired compound. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Ethylidenecyclohept-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted cycloheptenone compounds .

Scientific Research Applications

7-Ethylidenecyclohept-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethylidenecyclohept-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethylidene group can undergo electrophilic addition. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethylidenecyclohept-3-en-1-one is unique due to the presence of both the ethylidene substituent and the ketone functional group within a seven-membered ring.

Properties

CAS No.

62870-31-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

7-ethylidenecyclohept-3-en-1-one

InChI

InChI=1S/C9H12O/c1-2-8-6-4-3-5-7-9(8)10/h2-3,5H,4,6-7H2,1H3

InChI Key

QHZJSCLVSOEAHC-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCC=CCC1=O

Origin of Product

United States

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